2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid is a chemical compound that exhibits potential pharmacological properties. It belongs to a class of compounds known for their diverse biological activities, particularly in the pharmaceutical field. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a chlorobenzyl group, and an acetic acid moiety.
This compound can be classified as an organic heterocyclic compound due to the presence of a piperazine ring. It is also categorized under carboxylic acids due to the acetic acid functional group. The specific structural features suggest its potential use as an active pharmaceutical ingredient (API) in various therapeutic contexts.
The synthesis of 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid typically involves multi-step reactions that include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The compound can participate in various chemical reactions, including:
Each reaction must be optimized for yield and selectivity, often requiring catalysts or specific reagents to facilitate desired transformations.
The mechanism of action for 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid is largely dependent on its interactions at the molecular level with biological targets. It may act through:
Studies have shown that compounds with similar structures often exhibit activity against cholinesterase enzymes, which are crucial in neurotransmission processes .
The primary applications of 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid include:
2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid is a functionally complex molecule with systematic nomenclature defining its atomic connectivity and stereoelectronic properties. The parent structure features a piperazine ring – a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 – modified at the N1 position by a 2-chlorobenzyl group. The "3-oxo" designation indicates a ketone carbonyl at the 3-position of the piperazine ring, while the "2-piperazinyl" notation specifies the attachment point of an acetic acid moiety (-CH₂COOH) at the ring's 2-position [1] [4].
Table 1: Key Identifiers of 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-Acetic Acid
Identifier Type | Value |
---|---|
Systematic Name | 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid |
CAS Registry Number | 1022919-09-0 |
MDL Number | MFCD05870481 |
Molecular Formula | C₁₃H₁₅ClN₂O₃ |
SMILES | OC(=O)CC1C(=O)NCCN1Cc1ccccc1Cl |
InChIKey | JNAZKRWBWHFJJL-UHFFFAOYSA-N |
The molecular weight is 282.73 g/mol, calculated from its empirical formula [1] [4] [5]. The SMILES string and InChIKey provide machine-readable representations essential for computational chemistry and database searches. The 2-chlorobenzyl substituent imparts steric asymmetry and electronic effects due to the ortho-chlorine's inductive influence and spatial orientation relative to the piperazine ring [7]. This chlorine position (ortho) is distinct from the para-substituted analog [1-(4-chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid (CAS not specified), which exhibits different conformational dynamics due to reduced steric interactions [7].
Table 2: Molecular Properties
Property | Value |
---|---|
Molecular Weight | 282.73 g/mol |
Formula | C₁₃H₁₅ClN₂O₃ |
Elemental Composition | C (55.23%), H (5.35%), Cl (12.54%), N (9.91%), O (16.97%) |
Piperazine derivatives emerged prominently in medicinal chemistry during the mid-20th century, initially as anthelmintics exploiting the scaffold's ability to disrupt neurotransmitter function in parasites. The unsubstituted piperazine ring serves as a conformationally constrained diamine linker, mimicking ethylenediamine's flexibility while offering improved metabolic stability. By the 1970s, researchers began functionalizing the piperazine ring at nitrogen and carbon positions to modulate receptor affinity and pharmacokinetic properties. The introduction of carbonyl groups (e.g., 3-oxo modification) represented a strategic advancement, reducing basicity and enhancing hydrogen-bonding capacity [6] [8].
The specific structural evolution toward 2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid reflects two convergent strategies: (1) Benzyl substitution at N1 – particularly with ortho-chloro configuration – was pioneered in neuropharmacological agents targeting serotonin and dopamine receptors, where the chlorine atom enhanced lipophilicity and receptor binding through van der Waals interactions; (2) Acetic acid functionalization at C2 enabled the molecule to serve as a synthetic intermediate for peptide coupling or metal chelation, expanding its utility in prodrug design and enzyme inhibition. The simultaneous incorporation of both features, along with the 3-oxo group, created a multifunctional scaffold capable of interacting with diverse biological targets [5] [8].
Synthetic access to such complex piperazines remained challenging until advances in N-alkylation and carbonylative ring expansion techniques in the 2000s. Modern routes often employ protected glycine derivatives for acetic acid moiety introduction, followed by regioselective benzylation – challenges evident in the current "backorder" status and synthesis-upon-request availability of this compound [1] [2] [3].
This compound exemplifies strategic molecular design principles addressing three key challenges in drug development: bioavailability optimization, target engagement versatility, and synthetic manipulability. The 2-chlorobenzyl group contributes moderate lipophilicity (cLogP ~2.0-2.5) balancing membrane permeability and aqueous solubility – a critical factor for central nervous system penetration or intracellular target engagement. The ortho-chloro configuration specifically enhances rotational restriction compared to para-substituted analogs, potentially conferring selectivity in protein binding [7] [10].
The acetic acid moiety enables multiple chemical transformations:
Notably, the 3-oxo group introduces a hydrogen-bond acceptor that complements the acetic acid's donor capacity, creating a zwitterionic motif under physiological pH. This dipole moment supports interactions with polar enzyme pockets, as demonstrated in patented piperazine derivatives like 5-cyclopropyl-5-[3-[(3S)-4-(3,4-dichlorophenyl)-3-methylpiperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione – an ADAMTS inhibitor for osteoarthritis containing the same 3-oxopiperazine core [8].
Table 3: Comparative Analysis of Piperazine-Based Bioactive Compounds
Compound | Key Structural Features | Therapeutic Application |
---|---|---|
2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid | Ortho-Cl-benzyl, C2-acetic acid, N3-carbonyl | Multitarget scaffold |
Indolylarylsulfones (IASs) | Indole-piperazine hybrids | HIV-1 NNRTIs (EC₅₀ = 4.3 nM) |
5-[3-[4-(3,5-Dichlorophenyl)piperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione | Hydantoin-piperazine conjugate | ADAMTS inhibitors (cartilage protection) |
2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-(2-oxo-2H-indol-3-yl)acetohydrazide | Chlorobenzyl + indole hydrazide | Antiviral lead (structural class) |
The scaffold's versatility is evidenced by its incorporation into indole hybrids like 2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-(2-oxo-2H-indol-3-yl)acetohydrazide – a structurally complex antiviral candidate leveraging both piperazine mobility and indole's privileged scaffold status [6] [10]. Such strategic molecular fusions highlight the compound's role as a modular building block in modern drug discovery pipelines targeting undruggable enzymes and protein-protein interactions.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1